

An In-depth Technical Guide to 6-Methyl-5-hepten-2-ol

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Compound of Interest

Compound Name: 6-METHYL-5-HEPTEN-2-OL

Cat. No.: B3425772

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Introduction

6-Methyl-5-hepten-2-ol, also known by its trivial name sulcatol, is an unsaturated secondary alcohol. It is a naturally occurring compound found in various plants, including coriander, and plays a significant role as a pheromone in the chemical communication of several insect species.^{[1][2]} This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and biological relevance, with a focus on information pertinent to research and development.

Chemical Identification and Nomenclature

The unambiguous identification of a chemical compound is crucial for scientific communication and reproducibility. **6-Methyl-5-hepten-2-ol** is registered under the CAS number 1569-60-4.^{[1][2][3][4][5][6][7]} Its systematic IUPAC name is 6-methylhept-5-en-2-ol.^{[1][5]} The compound is also commonly referred to as sulcatol, particularly in the context of pheromone research.^{[1][2][4][5]} A deprecated CAS number for this compound is 4630-06-2.^{[1][8]}

Nomenclature and Identifiers

Identifier	Value
CAS Number	1569-60-4[1][2][3][4][5][6][7]
Deprecated CAS Number	4630-06-2[1][8]
IUPAC Name	6-methylhept-5-en-2-ol[1][5]
Synonyms	Sulcatol, 6-Methylhept-5-en-2-ol, Coriander heptenol, Methylheptenol[1][2][4]
Molecular Formula	C ₈ H ₁₆ O[1][2][6]
Molecular Weight	128.21 g/mol [1][3][6][7]
InChI Key	OHEFFKYYKJVVOX-UHFFFAOYSA-N[1][3][5]
SMILES	CC(CCC=C(C)C)O[1][3][5]

Physicochemical Properties

A summary of the key physicochemical properties of **6-methyl-5-hepten-2-ol** is presented below. This data is essential for its handling, formulation, and analysis.

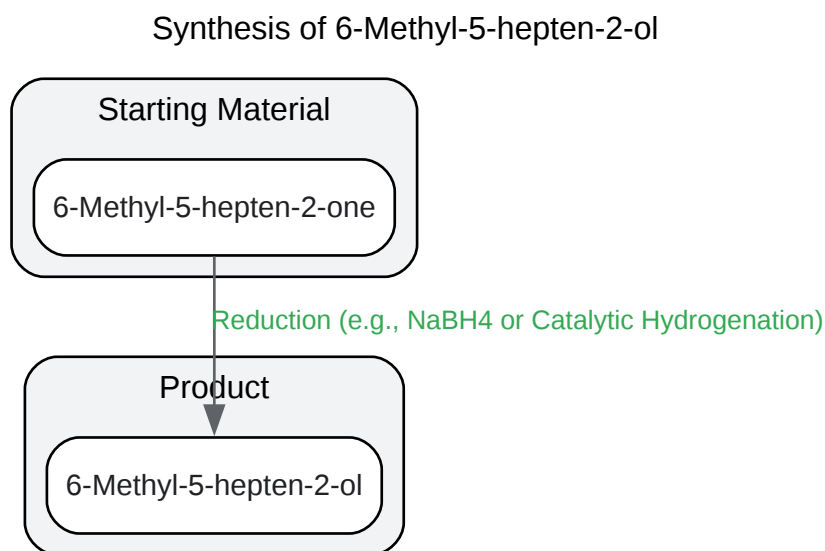
Physical and Chemical Properties

Property	Value
Appearance	Clear colorless to slightly yellow liquid[8]
Odor	Oily-green, herbaceous-citrusy[8]
Boiling Point	78 °C at 14 mmHg[3][8]
Density	0.844 g/mL at 25 °C[3][8]
Refractive Index	n _{20/D} 1.448[3][8]
Solubility	Very slightly soluble in water; soluble in alcohol and oils[8]

Synthesis and Experimental Protocols

The primary route for the synthesis of **6-methyl-5-hepten-2-ol** is the reduction of its corresponding ketone, 6-methyl-5-hepten-2-one (also known as sulcatone).[8] This can be achieved through catalytic hydrogenation or with chemical reducing agents.

Synthesis Pathway



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Caption: General synthesis pathway for **6-methyl-5-hepten-2-ol**.

Experimental Protocol: Reduction of 6-Methyl-5-hepten-2-one with Sodium Borohydride

This protocol is a generalized procedure based on standard chemical reductions of ketones.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-5-hepten-2-one in a suitable alcoholic solvent such as methanol or ethanol. Cool the solution in an ice bath.

- **Reduction:** Slowly add sodium borohydride (NaBH_4) portion-wise to the stirred solution. The molar ratio of ketone to NaBH_4 is typically 3:1.^[9] Maintain the temperature below 10 °C during the addition.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- **Workup:** Once the reaction is complete, cautiously add water to quench the excess NaBH_4 . The mixture is then acidified with dilute hydrochloric acid. Extract the product with an organic solvent like diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **6-methyl-5-hepten-2-ol**.^[9]

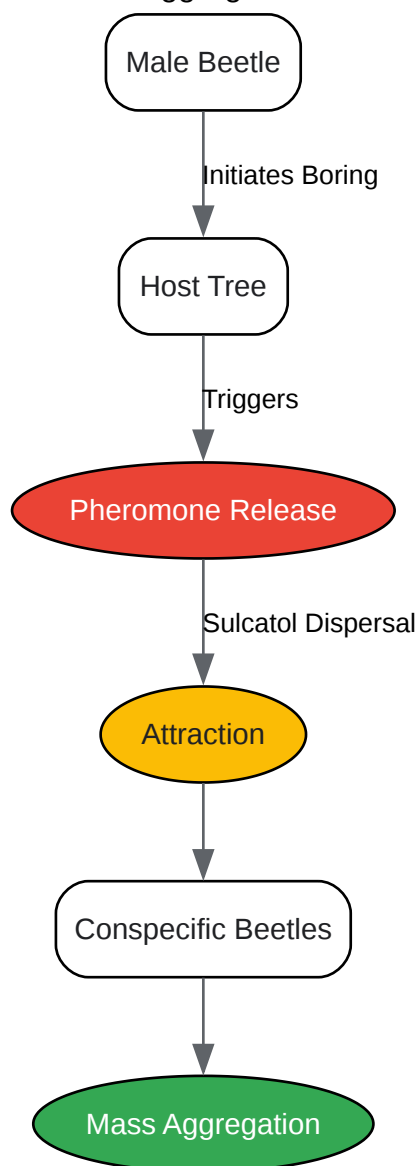
Biological Activity and Signaling Pathways

6-Methyl-5-hepten-2-ol is a well-documented semiochemical, acting as an aggregation pheromone for several species of ambrosia beetles (Coleoptera: Scolytidae).^[8] In these species, males typically initiate boring into a host tree and release sulcatol to attract both females and other males to the site. This mass aggregation facilitates mating and colonization of the host.

Research has also suggested potential antimicrobial, antioxidant, and anti-inflammatory properties of **6-methyl-5-hepten-2-ol**, though these activities require further investigation.^[2]

Pheromone Signaling Workflow

Pheromone-Mediated Aggregation in Ambrosia Beetles



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Caption: Simplified workflow of sulcatol as an aggregation pheromone.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of **6-methyl-5-hepten-2-ol**.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of **6-methyl-5-hepten-2-ol**. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

- **Sample Preparation:** For qualitative analysis, a dilute solution of **6-methyl-5-hepten-2-ol** in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. For quantitative analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) followed by the development of a calibration curve with an internal standard is necessary.
- **GC-MS System:** A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- **GC Conditions:**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
 - **Injector:** Split/splitless injector, with the mode and temperature optimized for the sample concentration.
 - **Carrier Gas:** Helium at a constant flow rate.
 - **Oven Program:** A temperature gradient program is typically used to ensure good separation, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan from m/z 40 to 200.
 - **Ion Source and Transfer Line Temperatures:** Typically set around 230 °C and 250 °C, respectively.

- **Data Analysis:** The resulting chromatogram is analyzed to determine the retention time of **6-methyl-5-hepten-2-ol**. The mass spectrum of the corresponding peak is compared with a reference spectrum from a library (e.g., NIST) for confirmation.

Applications in Research and Development

The diverse roles of **6-methyl-5-hepten-2-ol** make it a valuable molecule for various applications:

- **Pest Management:** As an insect attractant, it is used in traps for monitoring and controlling populations of pestiferous ambrosia beetles.[8]
- **Flavor and Fragrance Industry:** Its characteristic aroma contributes to its use as a component in flavor and fragrance formulations.[2]
- **Chemical Synthesis:** It serves as a chiral building block and an intermediate in the synthesis of more complex organic molecules.[2]
- **Pharmaceutical Research:** Its potential biological activities warrant further investigation for applications in drug discovery and development.[2]

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